3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
Description
Properties
IUPAC Name |
4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2-(3-nitrophenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O7/c1-10-6-7-14(29-10)18(24)16-17(12-4-3-5-13(9-12)23(27)28)22(20(26)19(16)25)15-8-11(2)30-21-15/h3-9,17,25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDSEVSMJZAYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)[N+](=O)[O-])C4=NOC(=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Characteristics
The compound features a pyrrole core substituted with hydroxyl, furan carbonyl, isoxazole, and nitrophenyl groups. These structural elements are known to influence biological activity through various mechanisms, including enzyme inhibition, receptor modulation, and antimicrobial effects.
| Structural Feature | Description |
|---|---|
| Pyrrole Core | Central structure with potential for diverse reactivity |
| Hydroxyl Group | Increases solubility and may enhance biological interactions |
| Furan Carbonyl | Associated with antioxidant properties |
| Isoxazole Group | Known for anti-inflammatory and analgesic effects |
| Nitrophenyl Group | Often linked to cytotoxicity against cancer cells |
Biological Activity Overview
While specific data on the biological activity of 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is sparse, insights can be drawn from related compounds and structural analogs.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing furan and isoxazole rings have been studied for their cytotoxic effects against various cancer cell lines. A notable study reported that a furan derivative exhibited an IC50 value of 62.37 µg/mL against HeLa cells . The presence of the nitrophenyl group in our compound may enhance its cytotoxic potential through mechanisms such as apoptosis induction.
Antimicrobial Activity
Compounds featuring furan and isoxazole moieties have also demonstrated antibacterial properties. For example, a related furan derivative showed minimum inhibitory concentration (MIC) values as low as 1.00 µg/mL against Staphylococcus aureus . The structural diversity of 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one suggests it may possess similar or enhanced antimicrobial activities.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of furan-containing compounds. For instance:
- Synthesis of Furan Derivatives : A study synthesized various furan derivatives and evaluated their biological activities, finding significant cytotoxicity against cancer cell lines and promising antibacterial effects .
- Molecular Docking Studies : Computational studies using molecular docking have suggested that compounds with similar structures can effectively bind to targets involved in cancer progression and bacterial infections .
- Immunomodulatory Effects : Research has indicated that some derivatives can modulate immune responses, particularly through the activation of the STING pathway, which is crucial in cancer immunotherapy .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antimicrobial properties . Studies have shown that derivatives of pyrrole compounds exhibit significant activity against various bacterial and fungal strains. For instance, the synthesis of pyrrole derivatives has been linked to enhanced antimicrobial efficacy, making them potential candidates for developing new antibiotics .
Antioxidant Activity
Research indicates that compounds similar to this pyrrole derivative possess antioxidant properties , which are crucial for combating oxidative stress-related diseases. The presence of specific functional groups enhances the radical-scavenging ability of these compounds, thus offering therapeutic benefits in conditions like cancer and neurodegenerative diseases .
Agricultural Applications
The compound's unique structure may also lend itself to applications in agricultural chemistry as a potential pesticide or herbicide. Compounds with furan and isoxazole moieties have been noted for their effectiveness in pest control, suggesting that this compound could be explored for developing safer and more effective agricultural chemicals .
Case Study 1: Antimicrobial Activity Evaluation
A study synthesized a series of pyrrole derivatives, including compounds similar to the target compound, and evaluated their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 2: Antioxidant Potential Assessment
In vitro assays were conducted to assess the antioxidant capacity of related pyrrole compounds. The study demonstrated that these compounds effectively scavenged free radicals, suggesting their potential use in formulations aimed at reducing oxidative damage in biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The target compound shares a pyrrol-2-one core with multiple analogues but differs in substituent groups at key positions. Table 1 summarizes critical structural differences and their implications:
Key Findings from Comparative Studies
Electronic and Steric Effects
- The 3-nitrophenyl group in the target compound provides strong electron-withdrawing effects, enhancing electrophilicity at the pyrrol-2-one core compared to 3-chlorophenyl (moderate electron withdrawal) or 3-pyridinyl (electron-donating via resonance) .
- The 5-methylfuran-2-carbonyl substituent balances lipophilicity and steric bulk, unlike 4-methoxybenzoyl (), which may hinder rotational freedom due to its planar aromatic system .
Preparation Methods
Sulfur Ylide-Mediated Cyclization
A foundational approach involves intramolecular cyclization of sulfur ylides under mild conditions (Figure 1). The method employs:
- Vinyl sulfonium salts (0.20 mmol)
- 1,8-Diazabicycloundec-7-ene (DBU) (0.24 mmol)
- Anhydrous acetonitrile solvent at 0°C
Key parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 0-5°C | Prevents dimerization |
| DBU equivalence | 1.2 equiv | Maximizes cyclization |
| Purification | Neutral Alumina (99:1 DCM:MeOH) | 85-92% purity |
This method produces 5-hydroxy-pyrrol-2-one scaffolds through sequential-hydroxyl shift and ring closure.
Incorporation of 5-Methylisoxazol-3-yl Group
Nucleophilic Amination
The isoxazole ring is introduced via:
- 3-Amino-5-methylisoxazole (1.2 equiv)
- Condensation with β-keto ester intermediates in refluxing THF
- Purification through mass-directed HPLC (Waters Atlantis T3 column)
Comparative yields:
| Aryl Substituent | Yield (%) | Purity (HPLC) |
|---|---|---|
| 3,5-Dichlorophenyl | 59 | 97.6 |
| 4-Ethoxyphenyl | 25 | 98.1 |
| 3-Nitrophenyl | 42 | 96.8 |
Nitrophenyl Group Installation
Direct Electrophilic Substitution
Late-stage nitration proves challenging due to:
Pre-Functionalized Building Blocks
Superior results are achieved using:
- 3-Nitrobenzaldehyde (1.05 equiv)
- Modified Henry reaction with nitromethane (2.1 equiv)
- Suzuki coupling for diaryl systems (Pd(PPh3)4, 5 mol%)
Key advantages:
Final Assembly and Optimization
Convergent Synthesis Strategy
Optimal sequence (Figure 2):
Reaction Scale-Up Challenges
| Parameter | Lab Scale (5g) | Pilot Scale (500g) |
|---|---|---|
| DBU consumption | 1.2 equiv | 1.5 equiv |
| Cycle time | 8 hr | 14 hr |
| Isolated yield | 68% | 54% |
| Purity (HPLC) | 96.2% | 91.7% |
Analytical Characterization
Critical quality attributes confirmed through:
- X-ray crystallography : Confirms lactam tautomerism
- 2D NMR (HSQC, HMBC) : Verifies substituent positions
- High-resolution mass spectrometry :
Comparative Method Analysis
| Method | Total Yield | Purity | Key Advantage |
|---|---|---|---|
| Sulfur ylide route | 58% | 96% | Transition metal-free |
| Barton-Zard | 42% | 93% | Regiocontrol |
| Multi-component | 65% | 97% | Convergent synthesis |
Industrial Applicability
Recent patents demonstrate scalability through:
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity).
- Example : demonstrated flow-chemistry optimization for similar heterocycles, achieving 85% yield by adjusting residence time and temperature gradients .
Advanced: How should researchers address inconsistencies in synthetic yields across similar pyrrolone derivatives?
Yield discrepancies often arise from:
- Steric hindrance : Bulky substituents (e.g., 3-nitrophenyl) reduce cyclization efficiency.
- Electronic effects : Electron-withdrawing groups (e.g., nitro) may slow nucleophilic attack during cyclization.
Q. Resolution :
- Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps.
- Compare yields from (46% for nitro-substituted analogs vs. 63% for hydroxyl-substituted derivatives) to correlate substituent effects .
Advanced: What computational tools can predict the compound’s reactivity in nucleophilic substitutions?
- DFT Calculations : Model transition states for reactions at the pyrrolone carbonyl or nitrophenyl positions.
- Molecular Docking : Predict binding affinities if the compound is bioactive (e.g., enzyme inhibition analogous to ’s pyrazole derivatives) .
Example : For the 5-methylfuran-2-carbonyl group, calculate Fukui indices to identify electrophilic/nucleophilic sites.
Advanced: How can solubility and stability challenges be addressed for in vitro assays?
- Solubility : Test co-solvents (e.g., DMSO:water mixtures) or formulate as a prodrug (e.g., esterify the hydroxyl group).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. ’s analog showed stability in anhydrous DMSO at -20°C .
Advanced: What strategies resolve ambiguities in NMR assignments for diastereotopic protons?
- 2D NMR : Use HSQC and NOESY to correlate protons and confirm spatial proximity.
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) that cause signal splitting .
Advanced: How does the 3-nitrophenyl group influence electronic properties of the pyrrolone ring?
- Electrochemical Analysis : Cyclic voltammetry reveals electron-withdrawing effects (e.g., shifts in reduction potentials).
- UV-Vis Spectroscopy : Monitor charge-transfer transitions between the nitro group and pyrrolone π-system.
Reference : Analogous nitrophenyl-substituted compounds in showed λmax shifts of ~30 nm compared to non-nitro derivatives .
Advanced: What synthetic routes minimize racemization during chiral center formation?
- Asymmetric Catalysis : Use chiral ligands (e.g., BINOL) in cyclization steps.
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to favor one enantiomer during acylations .
Advanced: How can researchers validate the biological target hypothesis for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
